2,4-Diamino-3-hydroxy-4-oxobutanoic acid

non-ribosomal peptide antibiotic biosynthesis Fe(II)/α-ketoglutarate-dependent oxygenase chemoenzymatic synthesis

2,4-Diamino-3-hydroxy-4-oxobutanoic acid, systematically known as 3-hydroxyasparagine or β-hydroxyasparagine, is a non-proteinogenic L-alpha-amino acid derived from L-asparagine via stereospecific Cβ-hydroxylation. The molecular formula is C₄H₈N₂O₄ (MW 148.12 g/mol), and it exists as four stereoisomers due to chiral centers at C2 and C3; the (2S,3S) and (2S,3R) configurations are the most biologically relevant.

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 89196-21-4
Cat. No. B12291197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-3-hydroxy-4-oxobutanoic acid
CAS89196-21-4
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)O)(C(=O)O)N
InChIInChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)
InChIKeyVQTLPSCRBFYDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-3-hydroxy-4-oxobutanoic acid (CAS 89196-21-4) — Compound Identity and Procurement Classification


2,4-Diamino-3-hydroxy-4-oxobutanoic acid, systematically known as 3-hydroxyasparagine or β-hydroxyasparagine, is a non-proteinogenic L-alpha-amino acid derived from L-asparagine via stereospecific Cβ-hydroxylation [1]. The molecular formula is C₄H₈N₂O₄ (MW 148.12 g/mol), and it exists as four stereoisomers due to chiral centers at C2 and C3; the (2S,3S) and (2S,3R) configurations are the most biologically relevant [2].

Why In-Class Amino Acid Derivatives Cannot Substitute for 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid in Research


Generic substitution with unmodified L-asparagine, alternative hydroxylated amino acids such as 3-hydroxyaspartic acid, or even the incorrect stereoisomer of 3-hydroxyasparagine fails because the compound’s biological function and analytical utility are exquisitely dependent on its specific stereochemistry and hydroxylation pattern. The asparagine oxygenase AsnO from Streptomyces coelicolor exclusively produces the (2S,3S) diastereomer from L-asparagine, while the human urinary metabolite is the erythro (2S,3R) form, meaning that stereochemical identity dictates incorporation into non-ribosomal peptide antibiotics versus biomarker relevance respectively [1]. Furthermore, l-erythro-β-hydroxyasparagine inhibits mammalian serine racemase with a Ki approximately 50-fold lower than that of L-asparagine, demonstrating that the β-hydroxyl group is not a passive modification but a critical pharmacophoric element [2].

Quantitative Differentiation Evidence: 2,4-Diamino-3-hydroxy-4-oxobutanoic acid vs. Closest Analogs


Stereospecific Enzymatic Hydroxylation: AsnO Wild-Type vs. Engineered Mutant Substrate Preference

Wild-type asparagine oxygenase (AsnO) from the calcium-dependent antibiotic (CDA) biosynthetic gene cluster of Streptomyces coelicolor exhibits strict substrate specificity for free L-asparagine, producing exclusively (2S,3S)-3-hydroxyasparagine [1]. The AsnO D241N mutant switches substrate preference to L-aspartate, enabling direct comparison of kinetic parameters [2]. Wild-type AsnO hydroxylates L-Asn with Km = 0.478 ± 0.067 mM and kcat = 298 ± 19 min⁻¹ (catalytic efficiency kcat/Km ≈ 624 min⁻¹·mM⁻¹). The D241N mutant processes L-Asp with a nearly identical Km of 0.457 ± 0.031 mM but a 300-fold lower kcat of 1.0 ± 0.1 min⁻¹ (kcat/Km = 2.2 ± 0.4 min⁻¹·mM⁻¹) [2]. This demonstrates that the wild-type enzyme—and by extension the (2S,3S)-3-hydroxyasparagine product—is kinetically optimized for the natural substrate, and that the β-hydroxylation of asparagine cannot be functionally replaced by hydroxylation of aspartate or other amino acids (D-Asp, L-Gln, L-Glu, L-Ile, L-Phe, L-Trp, L-Val were all tested and showed no hydroxylation by the mutant enzyme) [2].

non-ribosomal peptide antibiotic biosynthesis Fe(II)/α-ketoglutarate-dependent oxygenase chemoenzymatic synthesis

Unique Inverse Association with Measured Glomerular Filtration Rate Relative to Other Serum Metabolites

In an untargeted UPLC-MS/MS metabolomics study of 145 plasma samples stratified by iohexol-measured GFR (mGFR), hydroxyasparagine emerged as a top-ranking metabolite inversely associated with kidney function [1]. Hydroxyasparagine displayed a Pearson correlation coefficient of r = −0.739 (P < 0.001) with mGFR, ranking first among all metabolites in the random forest analysis of the four mGFR-stratified groups and second in serum sample ranking [1]. For comparison, other metabolites in the same panel showed the following correlations: C-glycosyltryptophan r = −0.751, pseudouridine r = −0.723, N-acetylneuraminate r = −0.689, erythronate r = −0.640, and N,N-dimethyl-proline-proline r = −0.625 [1]. Critically, the study authors note that both hydroxyasparagine and N,N-dimethyl-proline-proline are unique biomarkers for kidney function that had not been reported in previous metabolomics investigations, in contrast to established markers such as 1,5-anhydroglucitol which decreases with impaired renal function [1].

chronic kidney disease biomarker metabolomics glomerular filtration rate estimation

Serine Racemase Inhibition: Mixed-Mode Kinetics with ~50-Fold Greater Potency than L-Asparagine

L-erythro-β-hydroxyasparagine (l-β-EHAsn), the natural urinary form of the compound, acts as a mixed-mode inhibitor of recombinant mouse serine racemase (SR) with a Ki value of 40 ± 6 µM [1]. In the same enzymatic system, the unmodified parent amino acid L-asparagine exhibits only weak inhibition with a Ki of approximately 2 mM (≈2000 µM), representing a ~50-fold difference in inhibitory potency [1]. The related compound L-erythro-β-hydroxyaspartate (l-β-EHAsp) displays competitive inhibition with a Ki of 49 µM, indicating that the amide side chain of l-β-EHAsn (absent in l-β-EHAsp) contributes to the mixed-mode inhibition mechanism without substantially altering binding affinity [1]. The urinary concentration of l-β-EHAsn in healthy humans is approximately 50 µM, which is within the range of the Ki value, suggesting that endogenous l-β-EHAsn may serve as a physiologically relevant regulator of SR activity, unlike L-Asn whose Ki far exceeds physiological concentrations [1].

D-serine modulation NMDA receptor serine racemase inhibitor screening

Stereochemical Configuration of the Natural Product: Erythro vs. Threo Identity Confirmed by Optical Rotation and Chromatography

The spatial configuration of naturally occurring hydroxyasparagine isolated from human urine has been definitively assigned as erythro-β-hydroxy-L-asparagine (l-β-EHAsn), corresponding to the (2S,3R) absolute configuration [1]. This assignment was made by comparing crystalline threo- and erythro-β-hydroxy-L-asparagine standards prepared via asymmetric hydrolysis of the corresponding hydroxy-L-aspartic acid diamides using leucine aminopeptidase, with the natural isolate matched to the erythro isomer by optical rotation and chromatographic retention [1]. The erythro specificity is further supported by the finding that l-β-EHAsn is the isoform found abundantly in human urine (~50 µM) and acts as the endogenous substrate of Zn²⁺-dependent D-serine dehydratase, whereas the threo form does not share this biological fate [2]. In contrast, the (2S,3S)-threo configuration is the product of the bacterial AsnO enzyme and is incorporated into the calcium-dependent antibiotic peptide scaffold [3]. This means that both stereoisomers have distinct, non-interchangeable biological roles, and procurement must specify which diastereomer is needed for the intended application.

natural product configuration human urine metabolomics stereochemical assignment

Purity Specifications and Analytical Characterization for Procurement Verification

Commercially available 2,4-diamino-3-hydroxy-4-oxobutanoic acid and its stereochemically defined forms are supplied with HPLC-certified purity specifications that purchasers should verify against their application requirements. The (2S,3S)-3-hydroxyasparagine (CAS 20790-72-1, the threo diastereomer) is available at 96% purity by HPLC, while (2S,3R)-3-hydroxyasparagine (CAS 20790-74-3, the erythro natural form) is available at ≥95% purity by HPLC, with full certificates of analysis including assay content data, HPLC, MS, ¹H NMR, and IR spectra . The unspecified stereochemistry form (CAS 89196-21-4) is typically listed at 95% purity [1]. The compound exists as a white crystalline powder soluble in water and alcohol but insoluble in non-polar solvents [1]. For quantitative applications such as biomarker assay calibration, the specific stereoisomer and its certified purity must be documented to ensure accurate standard curve preparation, as even 4–5% impurities can introduce significant bias in LC-MS/MS quantification of biological samples where the target analyte is present at sub-micromolar concentrations.

HPLC purity certification reference standard procurement analytical quality control

Validated Application Scenarios for 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid Based on Quantitative Evidence


Chemoenzymatic Synthesis of β-Hydroxylated Amino Acid Standards Using AsnO or Engineered Variants

The wild-type AsnO enzyme from Streptomyces coelicolor stereospecifically converts L-asparagine to (2S,3S)-3-hydroxyasparagine with a kcat of 298 min⁻¹ and Km of 0.478 mM, providing a biocatalytic route to this diastereomer that is >280-fold more efficient than the AsnO D241N mutant's conversion of L-aspartate [1]. Laboratories engaged in non-ribosomal peptide antibiotic research or β-hydroxylated amino acid standard production should procure the (2S,3S) stereoisomer as both an analytical reference and a potential substrate for downstream enzymatic phosphorylation by HasP in the CDA pathway [1].

LC-MS/MS Biomarker Assay Calibration for Glomerular Filtration Rate Estimation Panels

Hydroxyasparagine's strong inverse correlation with measured GFR (r = −0.739, P < 0.001) and its status as a unique, previously unreported kidney function biomarker make it a candidate metabolite for inclusion in multi-analyte GFR estimation panels [1]. Clinical metabolomics laboratories developing targeted LC-MS/MS assays for CKD biomarker panels should procure certified reference material of the erythro (2S,3R) diastereomer—the form found in human plasma and urine—at the highest available purity to ensure accurate calibration and inter-laboratory reproducibility [1].

Serine Racemase Inhibitor Screening and D-Serine Pathway Modulation Studies

The mixed-mode inhibition of mammalian serine racemase by l-erythro-β-hydroxyasparagine (Ki = 40 ± 6 µM) provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent SR inhibitors for NMDA receptor-related neurological disorder research [1]. Procurement of the correct erythro diastereomer is mandatory because L-asparagine itself is ~50-fold less potent (Ki ~2 mM) and the threo form does not occur endogenously in mammalian systems [1]. Researchers should request batch-specific Ki verification data if the compound is to be used as a reference inhibitor in high-throughput screens [1].

Post-Translational Modification Research in Connective Tissue and Marfan Syndrome Models

3-Hydroxyasparagine is a known post-translational modification within calcium-binding EGF-like domains of fibrillin-1, the protein mutated in Marfan syndrome [1]. The presence of this modification is catalyzed by aspartyl/asparaginyl hydroxylase (ASPH), and deficiencies in hydroxylation are implicated in connective tissue pathology [2]. Researchers investigating fibrillin-1 assembly, microfibril formation, or ASPH substrate specificity should procure 3-hydroxyasparagine as a reference standard for hydroxylation site mapping by mass spectrometry, specifying the erythro configuration that matches the endogenous modification in human proteins [1].

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